

# Spectroscopic Profile of Dimethyl 1,4-cyclohexanedicarboxylate: A Technical Guide

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## Compound of Interest

Compound Name:	Dimethyl 1,4-cyclohexanedicarboxylate
Cat. No.:	B153644

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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 1,4-cyclohexanedicarboxylate**, a significant compound in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes structured data tables, detailed experimental protocols, and a visual representation of the analytical workflow.

## Spectroscopic Data Summary

The spectroscopic data for **Dimethyl 1,4-cyclohexanedicarboxylate** is presented below. This compound exists as two stereoisomers, cis and trans, and where available, data for both are provided.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Dimethyl 1,4-cyclohexanedicarboxylate**

Isomer	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
trans	~2.0 - 2.2	m	8H	Cyclohexane-H
3.67	s	6H	-OCH <sub>3</sub>	
cis	Data not readily available in searched resources.	-	-	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Dimethyl 1,4-cyclohexanedicarboxylate**

Isomer	Chemical Shift (δ) ppm	Assignment
trans	Data not readily available in a quantitative format.	-
cis	Data not readily available in a quantitative format.	-

Note: While general <sup>1</sup>H and <sup>13</sup>C NMR spectra are referenced in various databases, detailed and assigned quantitative data, particularly for the cis-isomer, is not consistently available in the public domain.

## Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Peak Assignments for **Dimethyl 1,4-cyclohexanedicarboxylate**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~2950	C-H (alkane)	Stretching
~1735	C=O (ester)	Stretching
~1440	C-H (alkane)	Bending
~1200	C-O (ester)	Stretching

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Dimethyl 1,4-cyclohexanedicarboxylate**

m/z	Ion	Relative Intensity
200	[M] <sup>+</sup> (Molecular Ion)	Present
169	[M - OCH <sub>3</sub> ] <sup>+</sup>	-
140	Fragment	High
108	Fragment	High
81	Fragment	-

Note: The relative intensities of all fragments are not consistently reported across various sources.

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

## NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of **Dimethyl 1,4-cyclohexanedicarboxylate** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
- <sup>1</sup>H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- <sup>13</sup>C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

## Infrared (IR) Spectroscopy

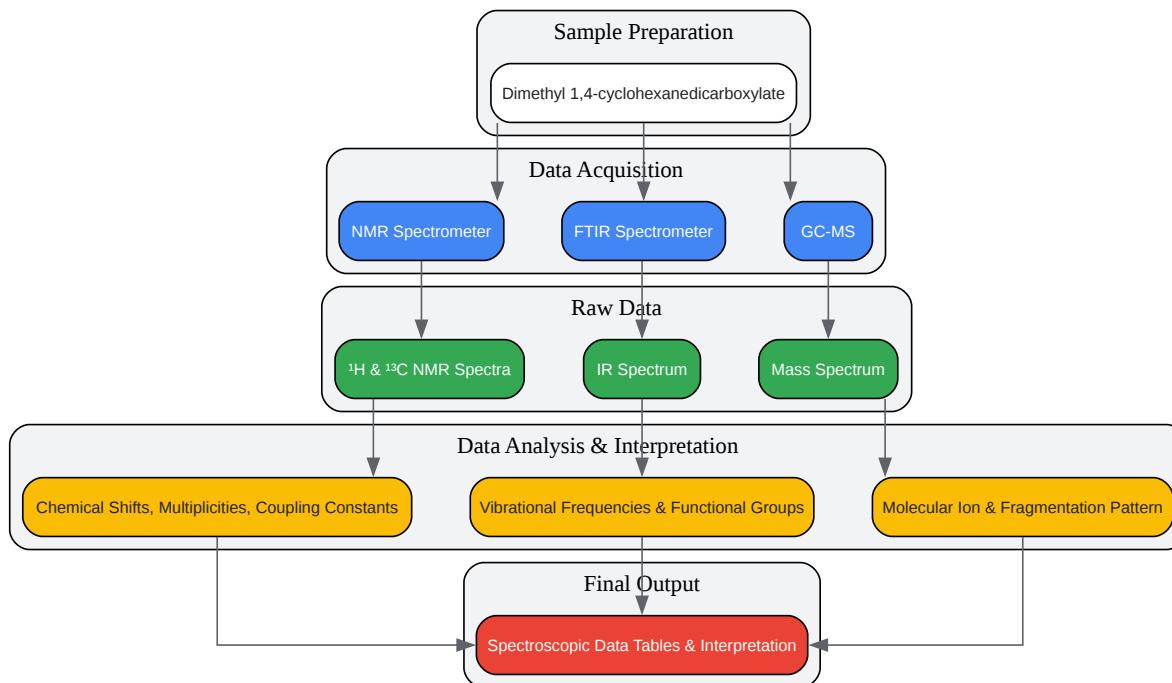
- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum. The data is typically collected over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like esters.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.
- Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the spectroscopic data for **Dimethyl 1,4-cyclohexanedicarboxylate**.



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Caption: Workflow for Spectroscopic Analysis.

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